molecular formula C11H10F3N3O4S B2417787 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1226429-33-9

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2417787
CAS No.: 1226429-33-9
M. Wt: 337.27
InChI Key: GFGUKLUDALDHCA-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound characterized by the presence of a 1,2,4-oxadiazole ring, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the trifluoromethoxy group: This step often involves the nucleophilic substitution of a suitable precursor with trifluoromethoxide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It may serve as a lead compound for the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O4S/c1-7-16-10(21-17-7)6-15-22(18,19)9-4-2-8(3-5-9)20-11(12,13)14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGUKLUDALDHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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